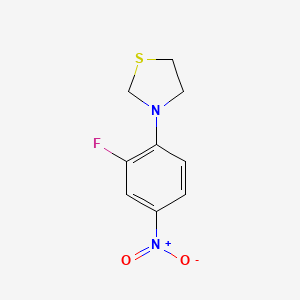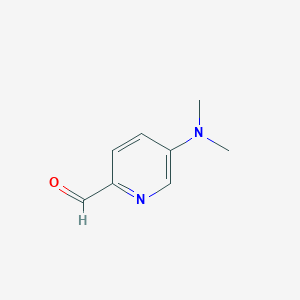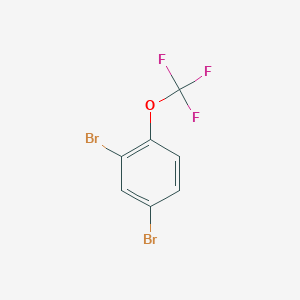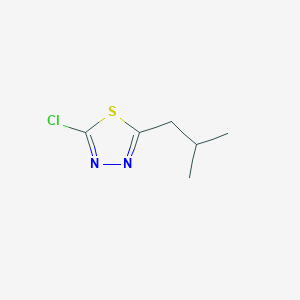
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Vue d'ensemble
Description
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .Physical And Chemical Properties Analysis
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .Applications De Recherche Scientifique
Pharmacological Significance of Thiadiazole Derivatives
Thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole, are crucial in pharmacology due to their broad spectrum of biological activities. These compounds are highlighted for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of a toxophoric N2C2S moiety in these compounds contributes significantly to their pharmacological profile. The synthesis of these derivatives often involves the combination of different molecules to produce compounds with interesting biological profiles, which is a key strategy in drug development (Mishra et al., 2015).
Biological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole and its derivatives are recognized for their diverse pharmacological potential. These compounds are considered crucial for expressing pharmacological activity, confirmed by their importance in medicinal chemistry. Their potential is further highlighted by their bioisostere properties, which contribute to the enhancement of pharmacological activity through hydrogen bonding interactions with enzymes and receptors. The biological activities of these compounds include antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, making these scaffolds important structural matrices for constructing new drug-like molecules (Lelyukh, 2019).
Synthetic and Biological Significance of 1,3,4-Thiadiazolines
The synthesis of 1,3,4-thiadiazoline and related compounds has been a focus in recent literature. These compounds are primarily obtained from cyclization reactions of thiosemicarbazone under various conditions. Their significance lies in their biological activity against different fungal and bacterial strains, which is a critical aspect of their pharmaceutical significance (Yusuf & Jain, 2014).
Chemistry and Biological Activities of Thiadiazole Compounds
Thiadiazoles are valuable in organic synthesis, pharmaceutical, and biological applications. They are used in various domains, including as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications has led to global research interest in thiadiazole chemistry. The synthetic strategies and techniques for synthesizing thiadiazoles, along with their diverse biological activities, are well documented, providing a rich resource for organic and medicinal chemists to develop new compounds with improved efficacy and safety (Asif, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXAXNLIREEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isobutyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



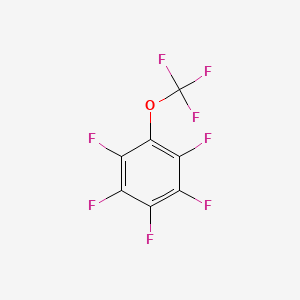
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
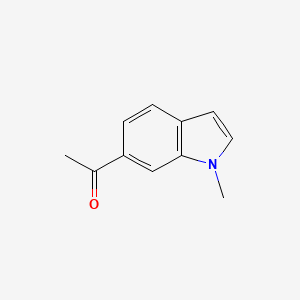
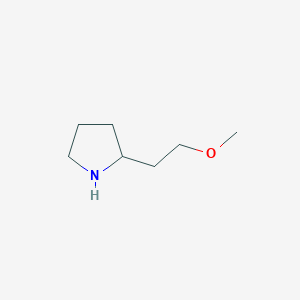
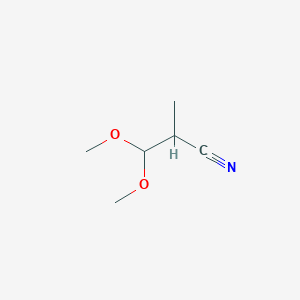
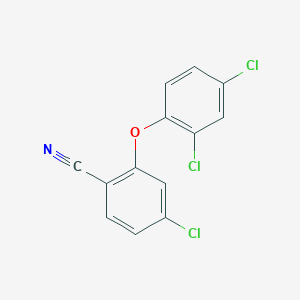
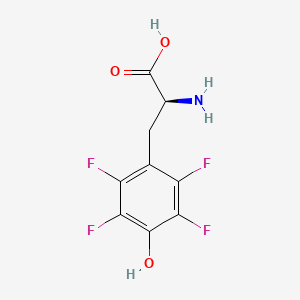
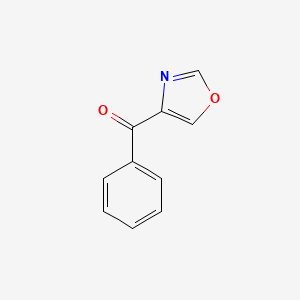
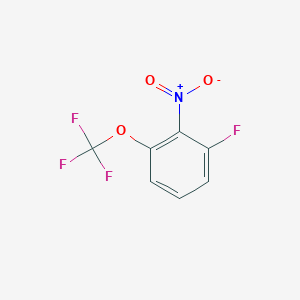
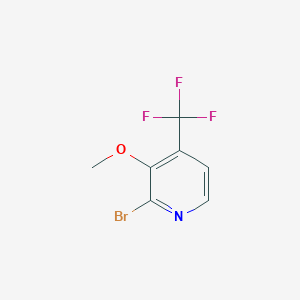
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
